3-Desmethylcolchicine

Übersicht

Beschreibung

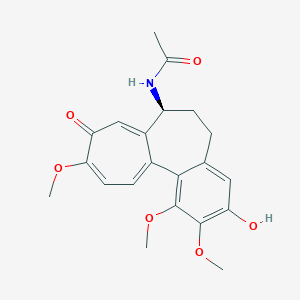

3-Desmethylcolchicin: is a naturally occurring compound derived from colchicine, an alkaloid found in the plant Colchicum autumnale, commonly known as autumn crocus. This compound is characterized by the absence of a methyl group at the third position of the colchicine molecule. It is known for its biological activity, particularly its anti-inflammatory and anti-mitotic properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von 3-Desmethylcolchicin beinhaltet die Demethylierung von Colchicin. Eine der verbesserten Methoden für seine Synthese beinhaltet die Verwendung von 85%iger Phosphorsäure für den Demethylierungsprozess . Die Reaktion beinhaltet typischerweise das Erhitzen von Colchicin mit Phosphorsäure unter kontrollierten Bedingungen, um die gewünschte Demethylierung zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Desmethylcolchicin ist nicht umfassend dokumentiert. Der Prozess würde wahrscheinlich groß angelegte Demethylierungsreaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese beinhalten, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle, um die Konsistenz und Reinheit der Verbindung sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Desmethylcolchicin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe am Kohlenstoffring kann an Oxidationsreaktionen teilnehmen.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.

Substitution: Die Hydroxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Alkylhalogeniden und Acylchloriden, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole oder Alkane erzeugen kann. Substitutionsreaktionen können zu einer großen Bandbreite an Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-Desmethylcolchicine (C21H23NO6) is characterized by a hydroxy group on its carbon ring, which enhances its biological activity. The compound acts primarily through the inhibition of microtubule polymerization, similar to colchicine, but with distinct pharmacological properties that may confer reduced toxicity.

Anticancer Applications

Recent studies indicate that this compound exhibits significant anticancer properties. Notably, it has been shown to target the androgen receptor (AR) in gastric cancer cells. A study utilized network pharmacology and molecular docking to demonstrate that this compound has a high affinity for AR, suggesting that it could be a promising therapeutic candidate for gastric cancer treatment .

Key Findings:

- Molecular Docking Studies : The docking results indicated binding energies of -6.7 kcal/mol with three hydrogen bonds formed between this compound and AR, signifying a strong interaction .

- Induction of Apoptosis : In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells without significant toxicity to liver and kidney tissues .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was tested in a carrageenan-induced footpad edema model, where it showed comparable efficacy to colchicine in reducing inflammation .

Efficacy in Models:

- Inflammation Reduction : At doses of 100 µg per foot, this compound inhibited edema by 39% at three hours and 47% at five hours post-injection .

- Cellular Mechanisms : The compound's anti-inflammatory action is mediated through pathways involving hepatokines and the Nrf2-GDF15 axis, which are crucial for modulating immune responses .

Case Studies and Clinical Insights

Several case studies have illustrated the clinical relevance of this compound:

- A notable case involved patients with cardiac transplant recipients experiencing colchicine myoneuropathy. In these instances, both colchicine and its derivatives were assessed for their neurological impacts .

- Research has also highlighted the potential use of this compound in treating conditions associated with chronic inflammation and cancer progression .

Comparative Analysis of Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds derived from colchicine:

| Compound | Mechanism | Efficacy in Cancer | Efficacy in Inflammation | Toxicity Profile |

|---|---|---|---|---|

| Colchicine | Microtubule inhibition | High | Moderate | High |

| 2-Demethylcolchicine | Microtubule inhibition | Moderate | Low | Moderate |

| This compound | Microtubule inhibition | High | High | Low |

Wirkmechanismus

The primary mechanism of action of 3-Desmethylcolchicin involves the disruption of microtubule formation. It binds to tubulin, a protein that forms microtubules, and prevents its polymerization. This inhibition of microtubule formation disrupts cellular processes such as mitosis, leading to cell cycle arrest and apoptosis . Additionally, 3-Desmethylcolchicin interferes with the inflammasome complex in neutrophils and monocytes, reducing the activation of interleukin-1β, an inflammatory mediator .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Colchicin: Die Stammverbindung, von der 3-Desmethylcolchicin abgeleitet ist. Es hat einen ähnlichen Wirkmechanismus, ist aber giftiger.

2-Desmethylcolchicin: Ein weiteres Derivat von Colchicin mit einer demethylierten Position am zweiten Kohlenstoffatom.

Demecolcin: Ein Colchicin-Derivat mit ähnlicher Struktur, aber unterschiedlicher biologischer Aktivität.

Einzigartigkeit: 3-Desmethylcolchicin ist aufgrund seiner spezifischen Demethylierung an der dritten Position einzigartig, was seine biologische Aktivität verändert und seine Toxizität im Vergleich zu Colchicin reduziert. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

3-Desmethylcolchicine (3-DMC) is a derivative of colchicine, a well-known alkaloid traditionally used for its anti-inflammatory properties. This article reviews the biological activity of 3-DMC, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of this compound

3-DMC is a demethylated form of colchicine that retains some of the biological activities of its parent compound. Colchicine itself has been widely studied for its role in treating gout and cardiovascular diseases, primarily due to its ability to inhibit microtubule polymerization and modulate inflammatory responses.

3-DMC exhibits several mechanisms that contribute to its biological activity:

- Microtubule Disruption : Similar to colchicine, 3-DMC binds to tubulin, preventing microtubule assembly. This action disrupts cellular processes such as mitosis and intracellular transport, leading to reduced cell proliferation and migration, particularly in inflammatory cells .

- Inflammatory Pathway Modulation : Research indicates that 3-DMC may influence the NLRP3 inflammasome pathway. By inhibiting this pathway, 3-DMC can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in chronic inflammatory conditions .

- Hepatokine Release : Studies have shown that 3-DMC can induce hepatokine secretion from liver cells, which plays a role in modulating inflammation in myeloid cells. This indirect mechanism may enhance its anti-inflammatory effects without directly targeting immune cells .

Pharmacological Effects

The pharmacological profile of 3-DMC has been evaluated through various studies:

Table 1: Pharmacological Effects of this compound

| Study Reference | Model | Dose | Effect Observed |

|---|---|---|---|

| Sugio et al. (1987) | Rat carrageenin-induced edema | 100 µg/foot | Significant reduction in edema compared to control |

| Deftereos et al. (2022) | Human coronary artery disease | Varies | Reduced incidence of major adverse cardiovascular events (MACE) |

| Jadhav et al. (2024) | Meta-analysis | Various | Improved outcomes in inflammation-related conditions |

Clinical Studies and Findings

Several clinical studies have investigated the effects of 3-DMC in various conditions:

- Cardiovascular Diseases : A meta-analysis indicated that colchicine (and by extension, its derivatives like 3-DMC) significantly reduced MACE in patients with coronary artery disease. The reduction in inflammatory markers was correlated with improved clinical outcomes .

- Gout Management : In gout patients, treatment with colchicine has been shown to lower the frequency of acute attacks, suggesting that 3-DMC may offer similar benefits due to its anti-inflammatory properties .

- Case Studies : A report documented cases where patients receiving colchicine derivatives experienced reduced inflammatory responses post-cardiac surgery, highlighting potential applications for 3-DMC in managing post-operative inflammation .

Safety and Side Effects

While colchicine is generally well-tolerated, derivatives like 3-DMC can have side effects similar to those associated with colchicine use:

- Gastrointestinal disturbances

- Neuromuscular toxicity at high doses

- Potential for drug interactions due to its metabolism via cytochrome P450 enzymes

Eigenschaften

IUPAC Name |

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRUSQGIRBEMRN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223604 | |

| Record name | 3-Desmethylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-33-6 | |

| Record name | 3-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Desmethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Desmethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Desmethylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Demethylcolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DESMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.